molecular formula C15H22O2 B13054384 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one

1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one

Cat. No.: B13054384
M. Wt: 234.33 g/mol
InChI Key: KHWQSLIUDVQMCJ-UHFFFAOYSA-N
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Description

1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a dimethyl-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one can be synthesized through various methods. One common approach involves the reaction of 4-tert-butoxybenzaldehyde with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactors have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in various chemical transformations. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical properties and biological activity .

Comparison with Similar Compounds

  • 1-(4-Tert-butoxy-phenyl)ethan-1-one
  • 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one

Comparison: 1-(4-Tert-butoxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,2-dimethyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one

InChI

InChI=1S/C15H22O2/c1-14(2,3)13(16)11-7-9-12(10-8-11)17-15(4,5)6/h7-10H,1-6H3

InChI Key

KHWQSLIUDVQMCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

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